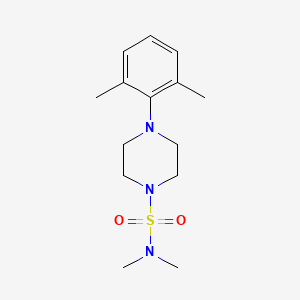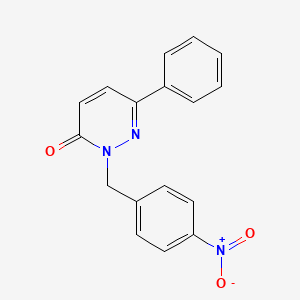![molecular formula C13H9ClN4O2S B2547315 2-cloro-N-(7-metil-5-oxo-5H-tiazolo[3,2-a]pirimidin-6-il)nicotinamida CAS No. 941878-67-7](/img/structure/B2547315.png)
2-cloro-N-(7-metil-5-oxo-5H-tiazolo[3,2-a]pirimidin-6-il)nicotinamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide is a chemical compound belonging to the class of thiazolo[3,2-a]pyrimidines. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Studied for its biological activities, such as antitumor and antibacterial properties.
Medicine: : Potential use in developing new therapeutic agents.
Industry: : Employed in the production of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide typically involves the following steps:
Formation of Thiazolo[3,2-a]pyrimidin-6-yl Derivative: : This can be achieved by reacting appropriate thiazole derivatives with suitable reagents under controlled conditions.
Nicotinamide Coupling: : The final step involves coupling the chlorinated thiazolo[3,2-a]pyrimidin-6-yl derivative with nicotinamide under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring purity, and maintaining safety standards. Large-scale reactors and continuous flow processes are often employed to achieve high yields and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: : Conversion of the thiazole ring to its oxidized form.
Reduction: : Reduction of the nitro group in the nicotinamide moiety.
Substitution: : Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like iron (Fe) and hydrogen gas (H2) are used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Oxidized thiazole derivatives.
Reduction: : Reduced nicotinamide derivatives.
Substitution: : Substituted thiazolo[3,2-a]pyrimidin-6-yl derivatives.
Mecanismo De Acción
The mechanism by which 2-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide exerts its effects involves:
Molecular Targets: : Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: : Inhibition or activation of certain biochemical pathways that lead to its biological effects.
Comparación Con Compuestos Similares
This compound is unique due to its specific structural features and biological activities. Similar compounds include:
Thiazolo[3,2-a]pyrimidines: : Other derivatives within this class.
Nicotinamide Derivatives: : Compounds with similar nicotinamide moieties.
Chlorinated Heterocycles: : Other chlorinated compounds with similar heterocyclic structures.
These compounds may have different biological activities and applications based on their structural differences.
Propiedades
IUPAC Name |
2-chloro-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O2S/c1-7-9(12(20)18-5-6-21-13(18)16-7)17-11(19)8-3-2-4-15-10(8)14/h2-6H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRDEAVWRAQLDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=C(N=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
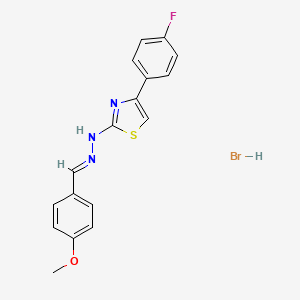
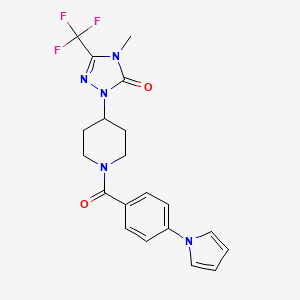

![(E)-3-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2547237.png)

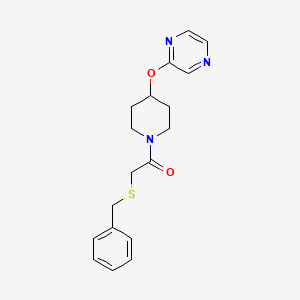
![7-Fluoro-4-((4-(2-methyloxazol-4-yl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2547245.png)
![8-{4-[(4-Fluorophenyl)methyl]piperazinyl}-3-methyl-7-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione](/img/structure/B2547247.png)
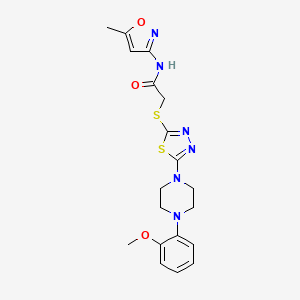
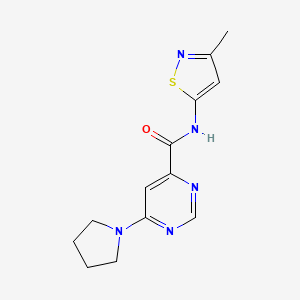
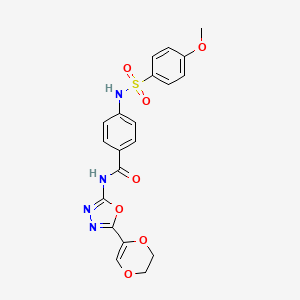
![N'-[(1E)-{[(2,4-dichlorophenyl)methoxy]amino}methylidene]pyridine-4-carbohydrazide](/img/structure/B2547252.png)
